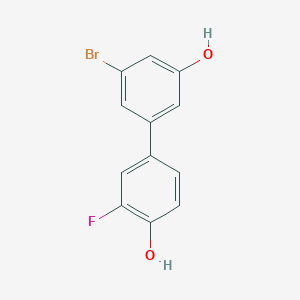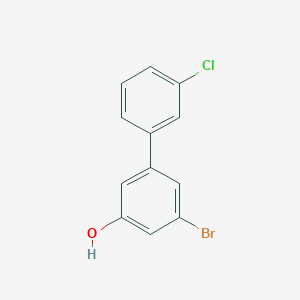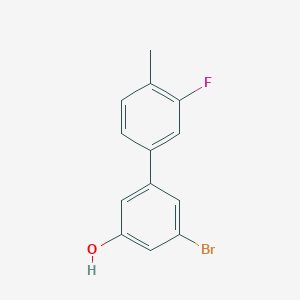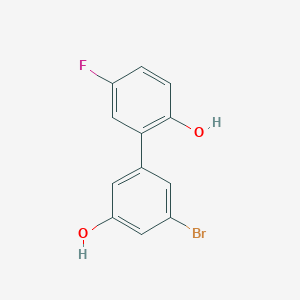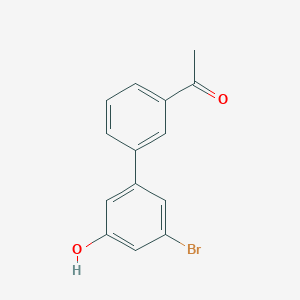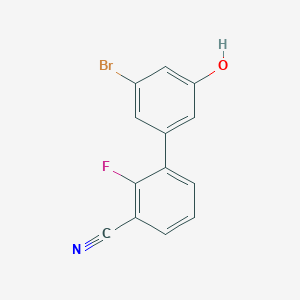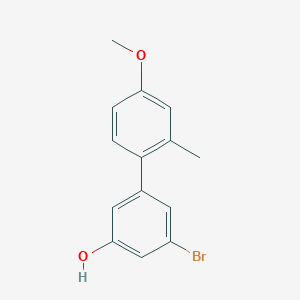
3-Bromo-5-(2,6-difluorophenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(2,6-difluorophenyl)phenol, 95% (3,5-difluorophenyl bromide) is a synthetic compound with a wide range of applications in scientific research. It is a brominated phenol, with a molecular weight of 250.09 g/mol and a melting point of 98-99°C. 3,5-difluorophenyl bromide is soluble in methanol, ethanol, and chloroform, and is insoluble in water. This compound has been used in a variety of scientific research applications, including organic synthesis, drug synthesis, and biochemistry.
科学研究应用
3,5-difluorophenyl bromide is widely used in scientific research for a variety of applications. It has been used as a reagent in the synthesis of organic compounds, including drugs, pharmaceuticals, and other biologically active molecules. It has also been used in the synthesis of peptides, proteins, and other biomolecules. In addition, 3,5-difluorophenyl bromide has been used in the synthesis of fluorescent dyes, which are used in a variety of biological and chemical applications.
作用机制
3,5-difluorophenyl bromide is an electrophile, which means that it is capable of reacting with nucleophiles. When 3,5-difluorophenyl bromide reacts with a nucleophile, it forms a covalent bond with the nucleophile. This covalent bond is formed by the donation of a pair of electrons from the nucleophile to the bromine atom of 3,5-difluorophenyl bromide. This covalent bond formation is responsible for the reactivity of 3,5-difluorophenyl bromide in scientific research.
Biochemical and Physiological Effects
3,5-difluorophenyl bromide has not been studied extensively for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes. It is also known to be toxic if ingested, and should be handled with care. In addition, 3,5-difluorophenyl bromide has been reported to be mutagenic in some studies, and should be handled with caution.
实验室实验的优点和局限性
The main advantage of using 3,5-difluorophenyl bromide in laboratory experiments is its reactivity. It is a versatile reagent that can be used in a variety of synthetic and biochemical applications. In addition, it is relatively inexpensive and easy to obtain.
The main limitation of using 3,5-difluorophenyl bromide in laboratory experiments is its toxicity. It is a mild irritant and can be toxic if ingested. In addition, it can be mutagenic and should be handled with caution.
未来方向
There are a number of potential future directions for research involving 3,5-difluorophenyl bromide. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug and pharmaceutical synthesis. In addition, further research into its reactivity and its potential to form covalent bonds with nucleophiles could lead to new and innovative synthetic methods. Finally, further investigations into its mutagenic potential could lead to improved safety protocols for its use in laboratory experiments.
合成方法
3,5-difluorophenyl bromide can be synthesized through a two-step process. The first step involves the reaction of 2,6-difluorobenzene with bromine in the presence of a base such as potassium carbonate. This reaction produces 3,5-difluorophenyl bromide and potassium bromide. The second step involves the reaction of 3,5-difluorophenyl bromide with a base such as sodium hydroxide. This reaction produces 3,5-difluorophenol and sodium bromide.
属性
IUPAC Name |
3-bromo-5-(2,6-difluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2O/c13-8-4-7(5-9(16)6-8)12-10(14)2-1-3-11(12)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWKVHYOCQYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686395 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261902-87-7 |
Source


|
| Record name | 5-Bromo-2',6'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




